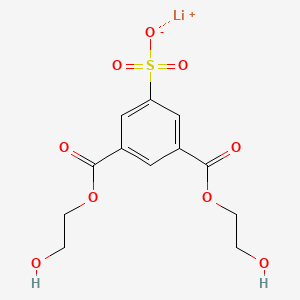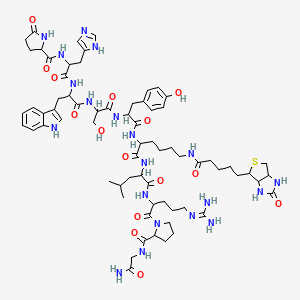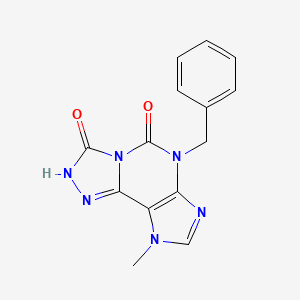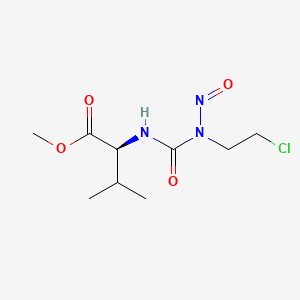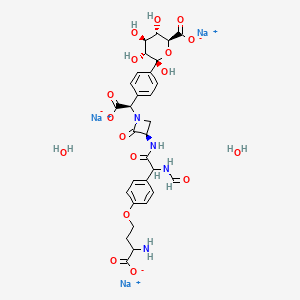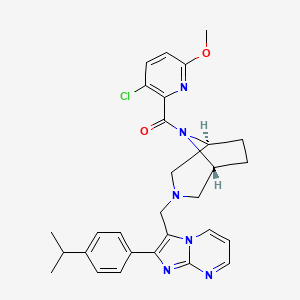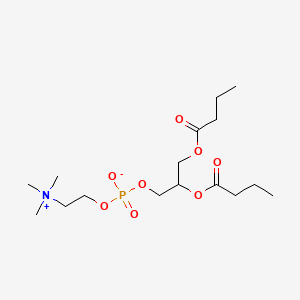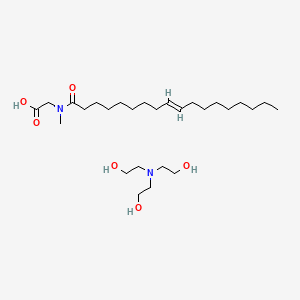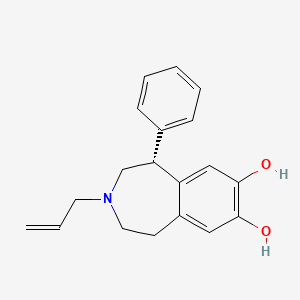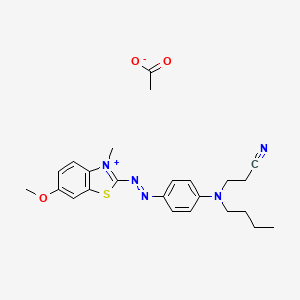
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to achieve high yields and purity. The industrial methods also focus on minimizing waste and optimizing resource utilization.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.
Biology: The compound can be used in staining techniques for biological samples, aiding in the visualization of cellular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Wirkmechanismus
The mechanism of action of 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s effects are mediated through pathways involving electron transfer, binding to specific receptors, and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-(Butylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxybenzothiazolium acetate
Uniqueness
The uniqueness of 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate lies in its specific structural features, such as the presence of the butyl and cyanoethyl groups, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
85005-71-6 |
|---|---|
Molekularformel |
C24H29N5O3S |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
3-[N-butyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propanenitrile;acetate |
InChI |
InChI=1S/C22H26N5OS.C2H4O2/c1-4-5-14-27(15-6-13-23)18-9-7-17(8-10-18)24-25-22-26(2)20-12-11-19(28-3)16-21(20)29-22;1-2(3)4/h7-12,16H,4-6,14-15H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
KWKWNGFYXFQAEC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


